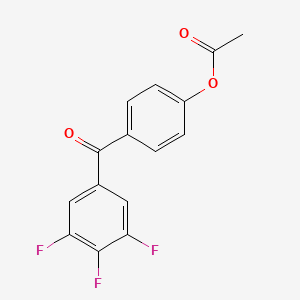

4-Acetoxy-3',4',5'-trifluorobenzophenone

Description

4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS: 890100-39-7; molecular formula: C₁₅H₉F₃O₃; molecular weight: 294.23) is a fluorinated benzophenone derivative characterized by an acetoxy group (-OAc) at the 4-position and three fluorine atoms at the 3', 4', and 5' positions on the benzoyl ring . This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and polymer synthesis, where fluorine substituents enhance thermal stability, lipophilicity, and resistance to metabolic degradation .

Properties

IUPAC Name |

[4-(3,4,5-trifluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-9(3-5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBYKIYSQJJGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641747 | |

| Record name | 4-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-39-7 | |

| Record name | 4-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acetylation of 3’,4’,5’-trifluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,4’,5’-trifluorobenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of trifluorobenzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Photochemical Studies

The compound is utilized in photochemical research due to its ability to absorb UV light and undergo photodegradation. This property makes it suitable for applications in:

- Photodegradable Polymers : Incorporating 4-acetoxy-3',4',5'-trifluorobenzophenone into polymer matrices can create materials that degrade upon exposure to light, which is valuable in developing environmentally friendly packaging solutions.

Medicinal Chemistry

The trifluoromethyl group is known to enhance the biological activity of compounds. This compound has been studied for its potential as a:

- Anticancer Agent : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may contribute to this activity by altering the compound's interaction with biological targets.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate in the preparation of:

- Fluorinated Pharmaceuticals : The presence of fluorine atoms can improve the pharmacokinetic properties of drugs. Compounds derived from this compound have been explored for their potential use in drug development.

Case Study 1: Photodegradable Materials

A study demonstrated the incorporation of this compound into poly(lactic acid) (PLA) films. The resultant films exhibited enhanced degradation rates under UV light compared to control samples without the compound. This finding suggests potential applications in sustainable packaging materials that reduce environmental impact.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism appears to involve apoptosis induction, highlighting the compound's potential as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone is not well-documented. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of fluorine atoms and the acetoxy group may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

2',4',5'-Trifluoroacetophenone (C₈H₅F₃O; MW: 186.12): Lacks the acetoxy group but shares the trifluorinated benzoyl motif. The absence of the ester group reduces steric hindrance, making it more reactive in nucleophilic acyl substitutions .

4-Acetoxy-3,5-dimethoxybenzophenone (C₁₆H₁₄O₅; MW: 286.28): Replaces fluorine atoms with methoxy (-OCH₃) groups. Methoxy substituents are electron-donating, increasing electron density on the aromatic ring and altering reaction pathways compared to electron-withdrawing fluorine .

4'-Hydroxy-3',5'-dimethoxyacetophenone (C₁₀H₁₂O₄; MW: 196.20): Features hydroxyl and methoxy groups, enabling hydrogen bonding and higher solubility in polar solvents compared to fluorinated analogs .

Data Table: Structural and Functional Comparisons

Biological Activity

4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS Number: 890099-23-7) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound belongs to the class of trifluoromethylated benzophenones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzophenone backbone with an acetoxy group and three fluorine atoms attached to the aromatic rings. The presence of fluorine enhances lipophilicity and biological activity by influencing molecular interactions.

Molecular Formula

- Molecular Formula : C15H12F3O3

- Molecular Weight : 294.23 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects through various mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro assays demonstrated that treatment with the compound resulted in increased levels of cleaved caspases and PARP, indicating the activation of apoptotic pathways.

- Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were determined through MTT assays, revealing effective concentrations at which cell viability was significantly reduced.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in various models:

- Cytokine Production : The compound effectively reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages.

- Inhibition of NF-kB Pathway : Mechanistic studies suggest that the compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Fungal Activity : Additionally, antifungal assays indicate effectiveness against common fungal strains, suggesting potential applications in treating fungal infections.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound for 24 hours. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent.

Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university explored the anti-inflammatory mechanisms of this compound using an animal model of rheumatoid arthritis. The results demonstrated significant reductions in joint swelling and inflammatory markers in treated animals compared to controls, supporting its potential therapeutic role in inflammatory diseases.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.